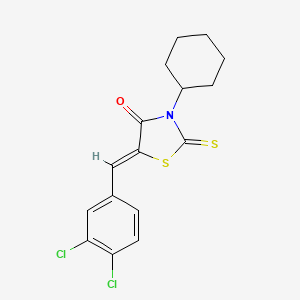

3-cyclohexyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Vue d'ensemble

Description

3-Cyclohexyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone class, known for its diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of thiazolidinone derivatives, including compounds similar to the one , involves reactions like Knoevenagel condensation and involves intermediates such as thiosemicarbazones and chloroacetic acid (Smolanka et al., 1981). Modern synthesis approaches also include one-pot, catalyst-free methods in acetonitrile under reflux conditions (Nassiri, 2023).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by X-ray diffraction, NMR, and computational studies. These compounds often exhibit non-planar structures with significant dihedral angles between the rings and various intermolecular contacts (Khelloul et al., 2016).

Chemical Reactions and Properties

Thiazolidinone derivatives participate in a range of chemical reactions, including with cyanide and cyanate ions, leading to various products like cyclobutane diones and arylisothiocyanates (Omar et al., 2008). These compounds are also precursors for the synthesis of other biologically active molecules.

Physical Properties Analysis

The physical properties of these compounds are studied using spectroscopic techniques and crystallography, revealing aspects like cyclohexane ring conformations and hydrogen bonding patterns (Kavitha et al., 2006).

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives are diverse, contributing to their use in various chemical syntheses. They have been found to exhibit properties like antimicrobial activities, indicating their potential in developing new therapeutic agents (Sayed et al., 2010).

Applications De Recherche Scientifique

Synthesis and Characterization

Thiazolidinones, including derivatives like 3-cyclohexyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, are synthesized through various chemical reactions and are characterized by their unique structure featuring a thiazolidinone core. The synthesis of these compounds involves reactions such as the Knoevenagel condensation and cyclocondensation with thioglycolic acid, showcasing their potential as versatile intermediates in organic synthesis. These compounds are thoroughly characterized by spectroscopic techniques, including NMR and mass spectrometry, to confirm their structures (Holota et al., 2021).

Antimicrobial Activity

The thiazolidinone derivatives exhibit promising antimicrobial properties. Research has shown that certain 4-thiazolidinone compounds possess bactericidal activity, suggesting their potential as novel antimicrobial agents. These findings are significant in the search for new treatments against resistant bacterial strains, highlighting the therapeutic applications of thiazolidinone derivatives in combating infections (Smolanka et al., 1981).

Potential Biological Compounds

Thiazolidinones are recognized for their role as synthons in the development of various biologically active compounds. The structural flexibility of thiazolidinones allows for modifications at different positions on the ring, enabling the synthesis of a wide range of molecules with potential biological activities. This versatility underlines the importance of thiazolidinones in medicinal chemistry, as they can be tailored to target specific biological pathways or receptors (Cunico et al., 2008).

Antimicrobial and Cytotoxic Activities

Studies on 5-arylidene-4-thioxo-thiazolidine-2-ones, a class of compounds related to 3-cyclohexyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, have shown significant antimicrobial activities against both Gram-positive bacteria, including multidrug-resistant strains, and some antiproliferative activity against human carcinoma cell lines. This suggests that modifications to the thiazolidinone core can enhance biological activity, offering a pathway to develop new antimicrobial and anticancer agents (Gouveia et al., 2009).

Propriétés

IUPAC Name |

(5Z)-3-cyclohexyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NOS2/c17-12-7-6-10(8-13(12)18)9-14-15(20)19(16(21)22-14)11-4-2-1-3-5-11/h6-9,11H,1-5H2/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXORNWOPJCWAM-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N2C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-3-cyclohexyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(bromomethyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-yl]-4-(diphenylmethyl)piperazine hydrobromide](/img/structure/B4584648.png)

![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4584657.png)

![9,11-diphenoxybenzo[f]naphtho[2,1-b][1,4]oxazepine](/img/structure/B4584663.png)

![2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4584678.png)

![4-[2-(benzyloxy)-5-nitrobenzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584689.png)

![2-(isopropylthio)-3-(4-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4584693.png)

![3-bromo-N-{[2-(3,4-dimethoxybenzoyl)hydrazino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4584705.png)

![ethyl 5-acetyl-4-methyl-2-{[4-(1-piperidinylsulfonyl)benzoyl]amino}-3-thiophenecarboxylate](/img/structure/B4584712.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B4584717.png)

![methyl 3-chloro-6-({[2-(5-chloro-2-hydroxybenzoyl)hydrazino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4584718.png)

![N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B4584737.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4584747.png)

![ethyl 5-[4-(1H-imidazol-1-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4584752.png)